Sieboldin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The total synthesis of Sieboldin has been reported in a study . The synthesis features late-stage site-selective redox reactions, Schmidt glycosylation cyclization, and highly selective transformations .Molecular Structure Analysis

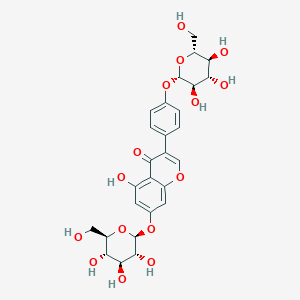

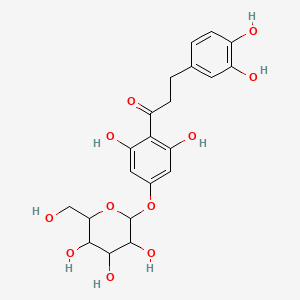

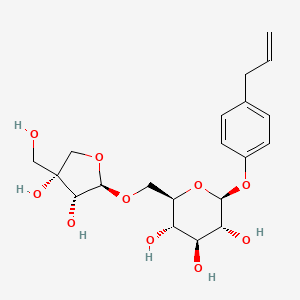

Sieboldin has a molecular formula of C21H24O11 and a molecular weight of 452.4 g/mol . Its IUPAC name is 3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one .Chemical Reactions Analysis

A study has identified two putative 3-hydroxylases in two wild Malus species whose DHC profile is dominated by Sieboldin . These enzymes were able to produce 3-hydroxyphloretin, ultimately leading to Sieboldin accumulation .Physical And Chemical Properties Analysis

Sieboldin has a molecular weight of 452.41 g/mol . Other physical and chemical properties such as solubility, stability, and storage conditions are typically provided in the Certificate of Analysis (COA) of the compound .Wissenschaftliche Forschungsanwendungen

Plant Disease Resistance

“3-Hydroxyphloretin-4’-glucoside” is found in various tissues of Malus × domestica (apple), including small amounts of 3-hydroxyphloretin and 3-hydroxyphloridzin. These compounds have been shown to correlate with increased disease resistance of transgenic M. × domestica plants .

Antioxidant Effects

Phlorizin, a flavonoid from a wide range of sources, can exert antioxidant effects by regulating the IL-1β/IKB-α/NF-KB signaling pathway . As “3-Hydroxyphloretin-4’-glucoside” is a type of flavonoid, it may also have similar antioxidant properties.

Antibacterial Activity

Phlorizin has demonstrated antibacterial activity by reducing intracellular DNA agglutination, reducing intracellular protein and energy synthesis, and destroying intracellular metabolism . Given the structural similarity, “3-Hydroxyphloretin-4’-glucoside” might also exhibit antibacterial properties.

Anti-inflammatory Properties

Phloretin, a compound closely related to “3-Hydroxyphloretin-4’-glucoside”, has been shown to inhibit the expression and secretion of diverse pro-inflammatory agents including cytokines, such as IL-6, IL-8 and TNF-α, chemokines and adhesion molecules . This suggests that “3-Hydroxyphloretin-4’-glucoside” may also have anti-inflammatory properties.

Antiviral Properties

Phlorizin has been reported to have antiviral properties . Given the structural similarity, “3-Hydroxyphloretin-4’-glucoside” might also exhibit antiviral properties.

Antidiabetic Effects

Phlorizin has been reported to have antidiabetic activity . Given the structural similarity, “3-Hydroxyphloretin-4’-glucoside” might also exhibit antidiabetic properties.

Neuroprotective Effects

Phlorizin has been reported to have neuroprotective effects . Given the structural similarity, “3-Hydroxyphloretin-4’-glucoside” might also exhibit neuroprotective properties.

Anticancer Properties

Phlorizin has been reported to have anticancer effects . Given the structural similarity, “3-Hydroxyphloretin-4’-glucoside” might also exhibit anticancer properties.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

3-Hydroxyphloretin-4’-glucoside, also known as Sieboldin, is a derivative of phloretin, a dihydrochalcone . Phloretin and its derivatives are known to interact with various biological macromolecules . .

Mode of Action

It is known that phloretin, the parent compound, can modulate signal cascades and change the permeability and fluidity of membranes . It is plausible that Sieboldin may have similar properties, but this needs to be confirmed by further studies.

Biochemical Pathways

Sieboldin is a product of the phenylpropanoid pathway, a well-known metabolic route in plants . This pathway is responsible for the biosynthesis of dihydrochalcone compounds, including Sieboldin . The key 3-hydroxylation converting the precursor phloretin into 3-hydroxyphloretin is the missing step that ultimately leads to Sieboldin biosynthesis .

Pharmacokinetics

It is known that phloretin and its derivatives can be metabolized by colon microflora into simple phenols

Result of Action

Phloretin and its derivatives are known to have various biological properties, including antifungal, anticancer, antioxidant, antibacterial, antiosteoclastogenic, estrogenic, antiviral, and anti-inflammatory activities . It is plausible that Sieboldin may have similar effects, but this needs to be confirmed by further studies.

Action Environment

The action of Sieboldin may be influenced by various environmental factors. For instance, the expression of chalcone synthase (CHS), which plays an important role in the biosynthesis of dihydrochalcones, is influenced by biotic and abiotic stress and environmental factors such as UV, wounding, or pathogens

Eigenschaften

IUPAC Name |

3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O11/c22-8-16-18(28)19(29)20(30)21(32-16)31-10-6-14(26)17(15(27)7-10)12(24)4-2-9-1-3-11(23)13(25)5-9/h1,3,5-7,16,18-23,25-30H,2,4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHMLSKQZFKMLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyphloretin-4'-glucoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,14R)-7,7,20,20-tetramethyl-8,12,19,25-tetraoxahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosa-2(11),3,9,15(24),16,18(23),21-heptaene](/img/structure/B600403.png)

![6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B600415.png)